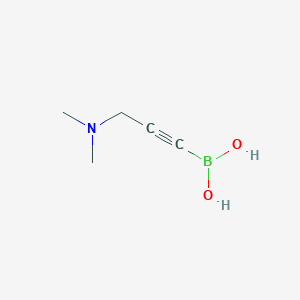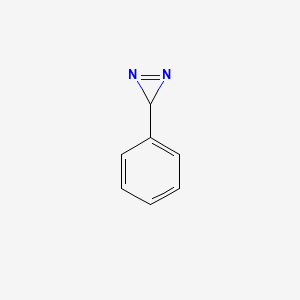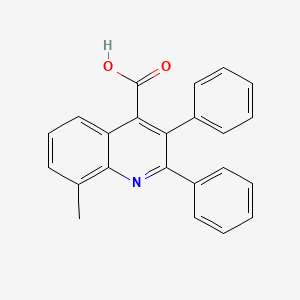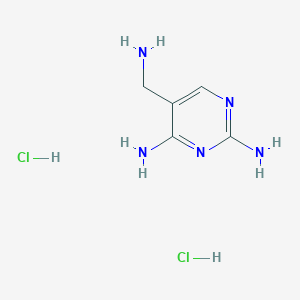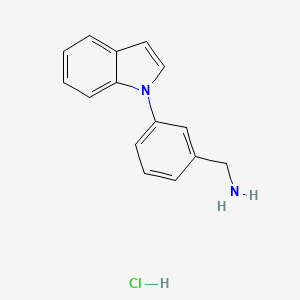
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole moiety attached to a phenylmethanamine group, with a hydrochloride salt form to enhance its solubility and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride typically involves the reaction of indole derivatives with phenylmethanamine under specific conditions. One common method includes the use of arylglyoxal derivatives, 2-amino-1,4-naphthoquinone, and indole derivatives in acetonitrile, followed by reflux in the presence of a catalyst such as sulphamic acid . The resulting product is then purified through recrystallization in ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, some indole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division . This compound may also interact with other cellular pathways, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
(1H-Indol-3-yl)methanamine: Another indole derivative with similar structural features but different biological activities.
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride: A related compound with a methyl group substitution, affecting its chemical properties and biological effects.
(5-Methyl-1H-indazol-3-yl)methanamine: An indazole derivative with distinct chemical and biological characteristics.
Uniqueness
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its combination of an indole moiety with a phenylmethanamine group allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C15H15ClN2 |
|---|---|
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
(3-indol-1-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H14N2.ClH/c16-11-12-4-3-6-14(10-12)17-9-8-13-5-1-2-7-15(13)17;/h1-10H,11,16H2;1H |
Clave InChI |
WUIVKJFXZGXKBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









